molecular formula C17H24BN3O2 B572560 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile CAS No. 1356068-53-5

2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile

Cat. No.: B572560
CAS No.: 1356068-53-5
M. Wt: 313.208
InChI Key: QCRHFVYELHMBLL-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is a useful research compound. Its molecular formula is C17H24BN3O2 and its molecular weight is 313.208. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Intermediate in Biologically Active Compounds : It serves as an important intermediate in the synthesis of various biologically active compounds, including crizotinib, an anticancer drug. The synthesis process of related compounds involves multiple steps, yielding significant intermediate products with detailed structural characterization (Kong et al., 2016).

  • Structural Analysis through Spectroscopy and X-ray Diffraction : The compound and its derivatives have been synthesized and characterized using spectroscopic methods (FT-IR, NMR, MS) and X-ray diffraction. Such studies provide insights into the molecular structures and conformations, crucial for understanding their chemical properties (Wu et al., 2021).

  • Computational Studies for Predictive Analysis : Density Functional Theory (DFT) and other computational methods are employed to predict and analyze the molecular structure and reactivity of these compounds. These studies offer a deeper understanding of their electronic properties and potential applications (Huang et al., 2021).

  • Formation of Novel Compounds : The compound has been involved in the formation of novel rearrangement reactions, leading to the creation of various unique derivatives. This showcases its utility in expanding the range of available chemical entities for further research and application (Moustafa et al., 2011).

Applications in Other Research Areas

  • Corrosion Inhibition Properties : Piperidine derivatives, including those related to the compound , have been studied for their corrosion inhibition properties on metals, which can have implications in materials science and engineering (Kaya et al., 2016).

  • Potential in Pharmaceutical Research : Though not directly related to the specific compound, similar piperidine-based compounds have been investigated for their potential in pharmacology, including as antipsychotics. This suggests a broader scope of research where related compounds could be explored (Bolós et al., 1998).

Mechanism of Action

Target of Action

Compounds of similar structure are often used in suzuki–miyaura cross-coupling reactions , suggesting that its targets could be related to carbon–carbon bond formation.

Mode of Action

The compound, also known as 3-Cyano-2-piperidinopyridine-5-boronic acid, pinacol ester, likely interacts with its targets through a process known as transmetalation . In this process, the compound transfers a nucleophilic organic group from boron to palladium . This reaction is part of the Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

The compound’s action affects the Suzuki–Miyaura cross-coupling pathway . This pathway is crucial for the formation of carbon–carbon bonds, which are fundamental in organic synthesis. The downstream effects of this pathway include the formation of new organic compounds with high enantioselectivity .

Pharmacokinetics

Boronic esters, in general, are known for their stability and ease of purification , which could impact the compound’s bioavailability. It’s important to note that the susceptibility to hydrolysis of boronic pinacol esters can be influenced by pH, which can accelerate the reaction rate at physiological pH .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds. This leads to the creation of new organic compounds with high enantioselectivity . These new compounds can be used in various applications, including drug synthesis and material science.

Action Environment

Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability. For instance, the rate of hydrolysis of boronic pinacol esters, which could impact the compound’s stability and efficacy, is considerably accelerated at physiological pH .

Properties

IUPAC Name

2-piperidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BN3O2/c1-16(2)17(3,4)23-18(22-16)14-10-13(11-19)15(20-12-14)21-8-6-5-7-9-21/h10,12H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRHFVYELHMBLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N3CCCCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682386
Record name 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356068-53-5
Record name 2-(1-Piperidinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356068-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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